2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate is a chemical compound with the molecular formula and a molecular weight of 467.42 g/mol. This compound is classified under organic halides and pyridine derivatives, recognized for its utility in various chemical syntheses and biological studies. It is commonly used as a building block in the synthesis of more complex organic molecules and has applications in biochemical research due to its structural properties .
The synthesis of 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate can be approached through several methods, including:
These methodologies are critical for developing pharmaceuticals and understanding their synthetic pathways .
The molecular structure of 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate can be represented using various structural formulas:
InChI=1S/C9H8ClI2NO3/c10-1-2-16-8(14)5-13-3-6(11)9(15)7(12)4-13/h3-4H,1-2,5H2
C1=C(C(=O)C(=CN1CC(=O)OCCCl)I)I
This compound features a pyridine ring substituted at positions 3 and 5 with iodine atoms and a keto group at position 4. The chloroethyl group is attached via an ester linkage, contributing to its reactivity and biological activity .
Property | Value |
---|---|
Molecular Formula | C9H8ClI2NO3 |
Molecular Weight | 467.42 g/mol |
Density | Approximately 2.29 g/cm³ |
Purity | Typically ≥95% |
The reactivity of 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate is notable in several chemical reactions:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry .
The mechanism of action for 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate primarily involves its role as an electrophile in biochemical pathways:
This mechanism underpins its applications in medicinal chemistry and biochemistry .
The physical and chemical properties of 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate include:
These properties are crucial for determining its handling protocols in laboratory settings and potential applications .
The primary applications of 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2